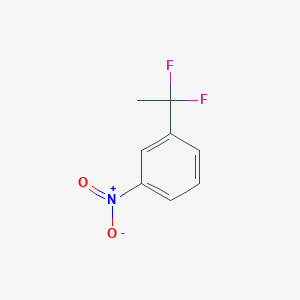

1-(1,1-Difluoroethyl)-3-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The 1,1-Difluoroethyl group is a type of fluoroalkyl group, which is an alkyl group substituted with one or more fluorine atoms . Nitrobenzene is a type of nitro compound, which is a compound that contains one or more nitro functional groups (-NO2). It’s an aromatic compound where one hydrogen atom of benzene is replaced by a nitro group .

Molecular Structure Analysis

The molecular structure of a compound with a 1,1-Difluoroethyl group would include two fluorine atoms attached to the same carbon atom . Nitrobenzene, on the other hand, consists of a benzene ring with a nitro group attached .Chemical Reactions Analysis

In a study on the photodissociation dynamics of the 1,1-difluoroethyl radical, it was found that an excitation energy of 94.82 kcal/mol is necessary to initiate photodissociation reactions .Physical and Chemical Properties Analysis

The 1,1-Difluoroethyl group has an average mass of 65.042 Da and a mono-isotopic mass of 65.020279 Da . It’s worth noting that these properties might vary when the group is part of a larger compound.Aplicaciones Científicas De Investigación

Photophysics and Photochemistry of Nitroaromatic Compounds

Research on nitroaromatic compounds like nitrobenzene, which shares structural similarities with 1-(1,1-Difluoroethyl)-3-nitrobenzene, has revealed complex photophysical and photochemical behaviors. These studies involve characterizing decay paths after UV absorption, explaining phenomena like the lack of fluorescence and phosphorescence, and understanding the high triplet quantum yield. This research is significant in understanding the photodegradation mechanisms of nitrobenzene, which could be relevant to similar compounds (Giussani & Worth, 2017).

Dissociative Electron Attachment to Nitrobenzene Derivatives

Studies on electron attachment to nitrobenzene derivatives, including fluoronitrobenzenes, have been conducted to understand their electron transmission spectroscopy and dissociative electron attachment spectroscopy. These findings are crucial for comprehending the behavior of nitrobenzene derivatives in various chemical processes and their potential environmental impacts (Asfandiarov et al., 2007).

Luminescent Sensing Applications

Research has developed zinc-based metal–organic frameworks for luminescent sensing, demonstrating the capability to sense nitrobenzene. This application is essential for environmental monitoring and detecting pollutants in various mediums, including water and ethanol (Xu et al., 2020).

Environmental Pollution Treatment

Nitrobenzene, a major environmental pollutant, has been the subject of studies focusing on its degradation through chemical reduction. Research exploring the use of zerovalent iron for reducing nitrobenzene to aniline in wastewater treatment processes can provide insights into the environmental applications of this compound (Mantha et al., 2001).

Mecanismo De Acción

Target of Action

The primary target of 1-(1,1-Difluoroethyl)-3-nitrobenzene is the kidney urea transport protein UT-B . This protein plays a crucial role in the reabsorption of urea, a waste product of protein metabolism, in the kidneys .

Mode of Action

this compound interacts with UT-B by binding to the protein’s hydrophobic pore region . This interaction inhibits the transport of urea, potentially leading to a diuretic effect .

Biochemical Pathways

The inhibition of UT-B disrupts the urea cycle, a series of biochemical reactions that produce urea from ammonia. This disruption can affect the body’s ability to excrete waste products from protein metabolism .

Pharmacokinetics

Similar compounds are known to be rapidly absorbed through the lungs and have a short duration of action

Result of Action

The inhibition of UT-B by this compound could lead to increased urinary excretion of urea . This could potentially be used to induce diuresis, the increased production of urine, for therapeutic purposes .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the presence of other substances in the body could potentially interfere with its action . Additionally, the compound’s stability and efficacy could be affected by factors such as temperature and pH.

Safety and Hazards

Direcciones Futuras

Future research could focus on exploring the impact of substitution with fluorine on the statistical behavior of the decomposition of ethyl radicals . Additionally, further studies could aim to successfully accomplish the direct introduction of the difluoroethyl (CF2CH3) group onto aromatic rings using CH3CF2Cl .

Propiedades

IUPAC Name |

1-(1,1-difluoroethyl)-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-8(9,10)6-3-2-4-7(5-6)11(12)13/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIVJDGDHLGQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2983032.png)

![N,N-Dimethyl-4-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzenesulfonamide](/img/structure/B2983033.png)

![4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2983036.png)

![2-(4-Fluorophenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2983037.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2983040.png)

![N,N-diethyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2983041.png)

![N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2983044.png)

![4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2983047.png)

![3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde](/img/structure/B2983048.png)

![6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2983049.png)

![1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone](/img/structure/B2983050.png)

![2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2983051.png)